molecular formula C17H16FN5O2S B2572117 N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223991-30-7

N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2572117
CAS RN: 1223991-30-7
M. Wt: 373.41
InChI Key: DGSYATNMKNWJOM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and biological evaluation of related fluorinated compounds, highlighting their potential in studying peripheral benzodiazepine receptors (PBRs) through positron emission tomography (PET). These studies have shown that certain fluorinated compounds exhibit high affinity and selectivity for PBRs, suggesting their use in imaging neurodegenerative disorders (Fookes et al., 2008).

Metabolic Stability Improvement

Efforts to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have led to the examination of various heterocyclic analogs. This includes the development of compounds with reduced metabolic deacetylation, aiming at enhancing their therapeutic potential (Stec et al., 2011).

Novel Ligands for Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. These compounds have shown promising results in PET imaging studies of neuroinflammation, indicating their potential application in diagnosing and monitoring neuroinflammatory conditions (Damont et al., 2015).

Antimicrobial Activity

The synthesis of new heterocycles incorporating various moieties has been investigated for their antimicrobial properties. This includes the exploration of antipyrine derivatives, showing potential against various microbial strains. Such studies contribute to the development of new antimicrobial agents that could be effective against resistant bacterial strains (Bondock et al., 2008).

Anticancer Activity

Research on fluoro-substituted compounds, such as benzo[b]pyrans, has identified potential anti-lung cancer activity. These studies have explored the efficacy of these compounds against various cancer cell lines, offering insights into their potential use as anticancer agents (Hammam et al., 2005).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-11-4-3-5-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSYATNMKNWJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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